molecular formula C19H22BN B14251427 (3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole CAS No. 169564-58-3

(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole

Cat. No.: B14251427
CAS No.: 169564-58-3
M. Wt: 275.2 g/mol
InChI Key: ABSCBRCTIRFRKZ-SFHVURJKSA-N
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Description

(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole is a complex organic compound that features a unique structure combining elements of pyrrolo and azaborole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient production. The process also involves rigorous purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole: shares similarities with other pyrrolo and azaborole derivatives.

    Boron-containing heterocycles: These compounds also feature boron atoms within their ring structures and exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its unique combination of pyrrolo and azaborole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various specialized applications in scientific research and industry.

Properties

CAS No.

169564-58-3

Molecular Formula

C19H22BN

Molecular Weight

275.2 g/mol

IUPAC Name

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydro-2H-pyrrolo[2,1-e]azaborole

InChI

InChI=1S/C19H22BN/c1-20-15-19(16-9-4-2-5-10-16,17-11-6-3-7-12-17)18-13-8-14-21(18)20/h2-7,9-12,18H,8,13-15H2,1H3/t18-/m0/s1

InChI Key

ABSCBRCTIRFRKZ-SFHVURJKSA-N

Isomeric SMILES

B1(CC([C@H]2N1CCC2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

B1(CC(C2N1CCC2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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